molecular formula C19H21N3O3 B6983295 [4-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]furan-2-yl]methanol

[4-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]furan-2-yl]methanol

Cat. No.: B6983295
M. Wt: 339.4 g/mol
InChI Key: RGVPDXUQVSEPOW-UHFFFAOYSA-N
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Description

[4-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]furan-2-yl]methanol is a compound that integrates diverse chemical moieties, rendering it a subject of interest for numerous scientific inquiries. The compound's structure suggests a potential for significant biological and pharmacological activities, making it a candidate for various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]furan-2-yl]methanol typically involves multi-step organic reactions, starting with the preparation of the furan and oxadiazole intermediates. Commonly used methods include:

  • Step 1: Synthesis of the furan ring via cyclization reactions involving 1,4-diketones.

  • Step 2: Formation of the oxadiazole ring through a cyclization reaction between hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

  • Step 3: Coupling of the furan and oxadiazole intermediates with 3-(Piperidin-1-ylmethyl)phenyl groups using various coupling agents like EDCI or DCC.

Industrial Production Methods: For industrial-scale production, optimization of reaction conditions such as temperature, pressure, solvent selection, and purification steps is essential. High-throughput screening of catalysts and conditions can facilitate more efficient synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes several chemical reactions, including:

  • Oxidation: Can be oxidized to form carbonyl or carboxyl derivatives.

  • Reduction: Reduction of functional groups within the compound can lead to various alcohol or amine derivatives.

  • Substitution: Both electrophilic and nucleophilic substitution reactions are feasible, providing avenues to modify the compound for specific applications.

Common Reagents and Conditions:

  • Oxidizing Agents: KMnO4, H2O2

  • Reducing Agents: NaBH4, LiAlH4

  • Substituents: Alkyl halides, aryl halides under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products:

  • Varied alcohols, amines, and carboxylic acid derivatives depending on the reaction and conditions.

Scientific Research Applications

Chemistry: Utilized as a building block in the synthesis of more complex organic molecules. Biology: Serves as a probe to study biochemical pathways due to its potential interaction with biological macromolecules. Medicine: Investigated for its potential pharmacological effects, possibly acting on certain receptors or enzymes. Industry: Its derivatives are explored for use in materials science, potentially contributing to the development of new polymers or resins.

Mechanism of Action

The compound's mechanism of action largely depends on its interaction with various molecular targets:

  • Molecular Targets: May bind to enzymes, receptors, or other proteins, altering their function.

  • Pathways Involved: Potentially modulates signaling pathways, affecting cellular responses such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

  • 1,2,4-Oxadiazole derivatives with different substituents.

  • Piperidine-based compounds with various functional groups.

  • Furan-containing molecules used in medicinal chemistry.

By integrating diverse functional groups, [4-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]furan-2-yl]methanol stands out for its multifaceted applications and potential for further exploration in various scientific domains.

Properties

IUPAC Name

[4-[3-[3-(piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-12-17-10-16(13-24-17)19-20-18(21-25-19)15-6-4-5-14(9-15)11-22-7-2-1-3-8-22/h4-6,9-10,13,23H,1-3,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVPDXUQVSEPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C3=NOC(=N3)C4=COC(=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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